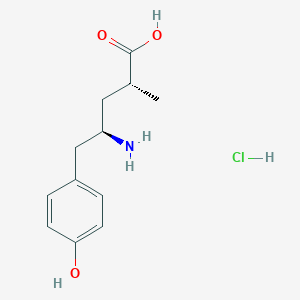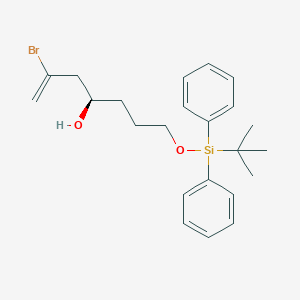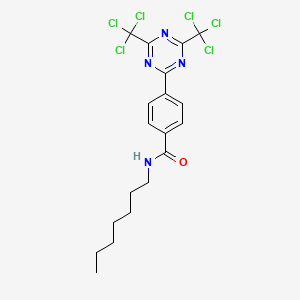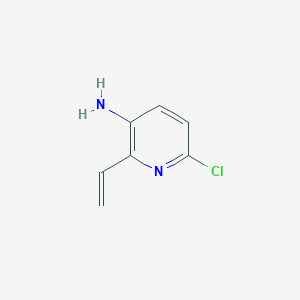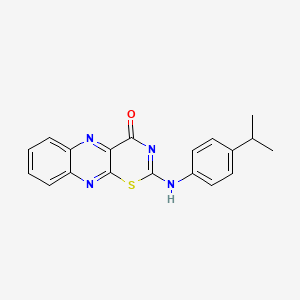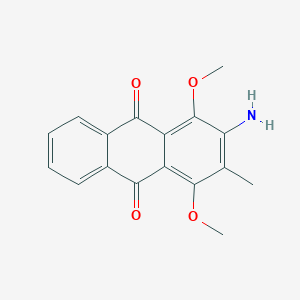
9,10-Anthracenedione, 2-amino-1,4-dimethoxy-3-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-1,4-dimethoxy-3-methylanthracene-9,10-dione is an organic compound with the molecular formula C17H15NO4. It is a derivative of anthraquinone, a class of compounds known for their diverse biological activities and industrial applications. This compound is characterized by the presence of amino and methoxy groups attached to the anthracene-9,10-dione core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1,4-dimethoxy-3-methylanthracene-9,10-dione typically involves the following steps:
Starting Materials: The synthesis begins with anthracene derivatives, which are subjected to various functionalization reactions.
Amination: Introduction of the amino group is achieved through nucleophilic substitution reactions using reagents such as ammonia or amines.
Methoxylation: Methoxy groups are introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Oxidation: The anthracene core is oxidized to form the anthraquinone structure, often using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of 2-amino-1,4-dimethoxy-3-methylanthracene-9,10-dione involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Reactors: Reactions are carried out in batch reactors with precise control over temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
2-amino-1,4-dimethoxy-3-methylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like chlorine or bromine, and nucleophiles such as amines or alcohols, are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted anthraquinone derivatives, which can have different functional groups such as hydroxyl, halogen, or alkyl groups.
科学的研究の応用
2-amino-1,4-dimethoxy-3-methylanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-amino-1,4-dimethoxy-3-methylanthracene-9,10-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, affecting their function and activity.
Pathways Involved: It may influence various biochemical pathways, including oxidative stress response, apoptosis, and cell signaling pathways.
類似化合物との比較
Similar Compounds
2-methylanthraquinone: Similar in structure but lacks the amino and methoxy groups.
1,4-dimethoxyanthraquinone: Similar but without the amino group.
3-methylanthraquinone: Similar but lacks the amino and methoxy groups.
Uniqueness
2-amino-1,4-dimethoxy-3-methylanthracene-9,10-dione is unique due to the presence of both amino and methoxy groups, which confer distinct chemical and biological properties
特性
CAS番号 |
499106-08-0 |
|---|---|
分子式 |
C17H15NO4 |
分子量 |
297.30 g/mol |
IUPAC名 |
2-amino-1,4-dimethoxy-3-methylanthracene-9,10-dione |
InChI |
InChI=1S/C17H15NO4/c1-8-13(18)17(22-3)12-11(16(8)21-2)14(19)9-6-4-5-7-10(9)15(12)20/h4-7H,18H2,1-3H3 |
InChIキー |
PEPUAGAPIXCCOP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C2C(=C1OC)C(=O)C3=CC=CC=C3C2=O)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




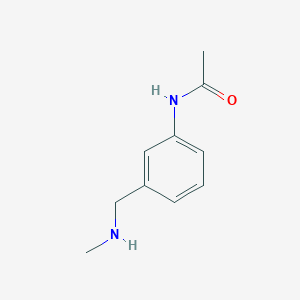
![tert-Butyl 2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B13144576.png)
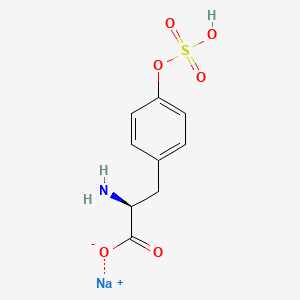
![3,4-Bis[(prop-2-en-1-yl)oxy]benzoic acid](/img/structure/B13144594.png)


